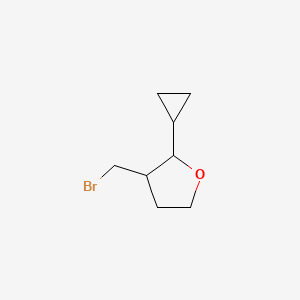
3-(Bromomethyl)-2-cyclopropyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-2-cyclopropyloxolane: is an organic compound that features a bromomethyl group attached to a cyclopropyloxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-cyclopropyloxolane typically involves the bromination of a precursor compound. One common method includes the reaction of cyclopropyloxolane with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective bromination of the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Bromomethyl)-2-cyclopropyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction can convert the bromomethyl group to a methyl group, altering the compound’s properties.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of cyclopropyloxolane derivatives with a methyl group.
Applications De Recherche Scientifique
Chemistry: 3-(Bromomethyl)-2-cyclopropyloxolane is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways and the study of reaction mechanisms.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to form stable bonds with biological molecules makes it a candidate for drug development and biochemical research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-2-cyclopropyloxolane involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is crucial in its applications in organic synthesis and drug development.
Comparaison Avec Des Composés Similaires
- 3-(Bromomethyl)-1,2-dioxolane
- 3-(Bromomethyl)-cyclopentane
- 3-(Bromomethyl)-cyclohexane
Comparison: 3-(Bromomethyl)-2-cyclopropyloxolane is unique due to its cyclopropyloxolane ring, which imparts distinct steric and electronic properties. Compared to similar compounds, it offers different reactivity patterns and stability, making it suitable for specific applications in synthesis and industry.
Propriétés
Formule moléculaire |
C8H13BrO |
|---|---|
Poids moléculaire |
205.09 g/mol |
Nom IUPAC |
3-(bromomethyl)-2-cyclopropyloxolane |
InChI |
InChI=1S/C8H13BrO/c9-5-7-3-4-10-8(7)6-1-2-6/h6-8H,1-5H2 |
Clé InChI |
RDABIDMMWMGOER-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2C(CCO2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13189340.png)
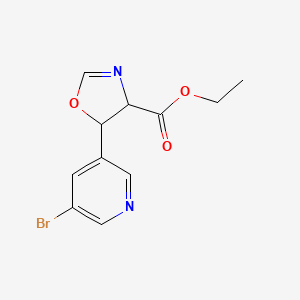
![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)
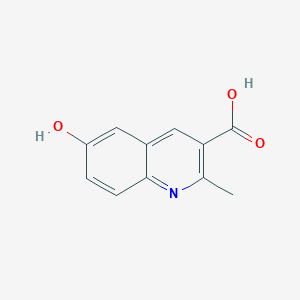
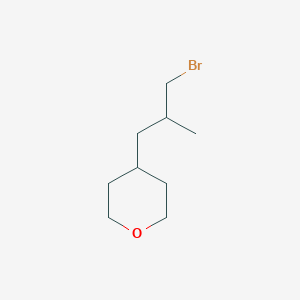

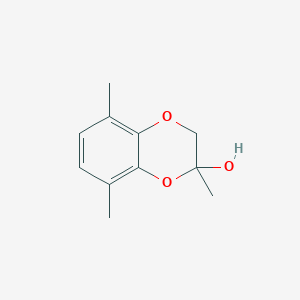
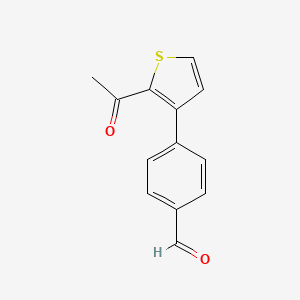
![3-[(4-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13189380.png)
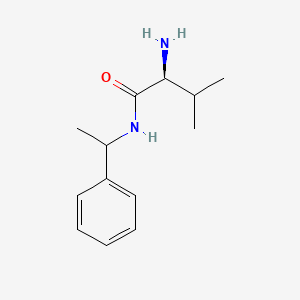
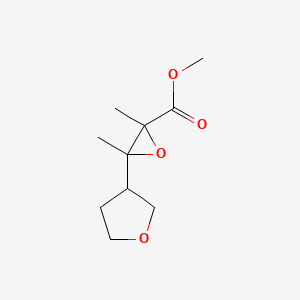
![4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13189399.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B13189405.png)
